molecular formula C21H22FN3O B2878275 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide CAS No. 850925-59-6

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide

Cat. No. B2878275
M. Wt: 351.425
InChI Key: HVOJHXKZNWPWMR-UHFFFAOYSA-N
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Description

Imidazole derivatives are an important class of heterocyclic compounds that are used in a variety of applications . They are key components to functional molecules that are used in a variety of everyday applications . They are known to exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence and halochromism .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of both the N1–C5 and N3–C4 bonds in a single operation . For example, the reaction of two different heterocyclic starting materials in the presence of a rhodium catalyst has been reported . The reaction conditions are usually mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular and crystalline structures of most imidazole derivatives can be solved by X-ray diffraction analysis . This can reveal the influence of the number and arrangement of substituent atoms in the benzene cycle on the formation of intermolecular hydrogen bonds .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can undergo nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by the number and arrangement of substituent atoms in the benzene cycle . For example, it has been found that the more fluorine atoms are present in a compound, the higher the dimensionality of the H-bonded structure is .

Future Directions

The future directions for research on imidazole derivatives could include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4-fluoro-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12H,1,5,8,13-14H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJHXKZNWPWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide

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